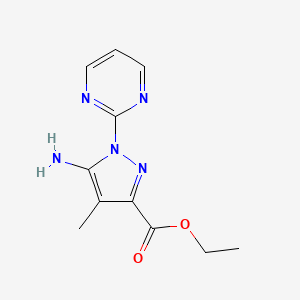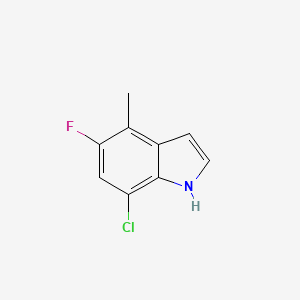![molecular formula C7H7N3OS2 B8386016 (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a thiourea derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
化学反应分析
Types of Reactions
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylated thiazolopyrimidine derivatives.
Substitution: Ester or ether derivatives depending on the substituent introduced.
科学研究应用
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells . The compound may also interact with other molecular pathways, contributing to its broad-spectrum biological activities .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings.
Thiazolo[3,2-a]pyrimidines: Another class of thiazole-pyrimidine fused compounds with different substitution patterns and biological activities.
Uniqueness
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological properties. This compound’s ability to inhibit topoisomerase I and its potential anticancer activity make it a valuable candidate for further research and development .
属性
分子式 |
C7H7N3OS2 |
|---|---|
分子量 |
213.3 g/mol |
IUPAC 名称 |
(7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H7N3OS2/c1-12-6-5-7(9-3-8-6)13-4(2-11)10-5/h3,11H,2H2,1H3 |
InChI 键 |
PQAIEMKIUWRRKK-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=C(S2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Chloro-1-[(2-chlorophen yl)hydrazono]-2-propanone](/img/structure/B8385959.png)
![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)



![8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)
![2-[Methyl(3-phenylpropanoyl)amino]butanoic acid](/img/structure/B8386010.png)

![t-Butyl[(dimethylamino)carbonyl]oxycarbamate](/img/structure/B8386029.png)

